
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group and a chlorophenyl group attached to a urea backbone, forming a hydrochloride salt.
准备方法
The synthesis of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride typically involves the reaction of 2-chloroaniline with ethyl isocyanate, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage and the formation of corresponding amines and carboxylic acids.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea hydrochloride: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(2-Aminoethyl)-3-(4-chlorophenyl)urea hydrochloride: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and interactions.
1-(2-Aminoethyl)-3-(2-bromophenyl)urea hydrochloride:
属性
分子式 |
C9H13Cl2N3O |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)-3-(2-chlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-3-1-2-4-8(7)13-9(14)12-6-5-11;/h1-4H,5-6,11H2,(H2,12,13,14);1H |
InChI 键 |
FMOPGYMKVODPJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


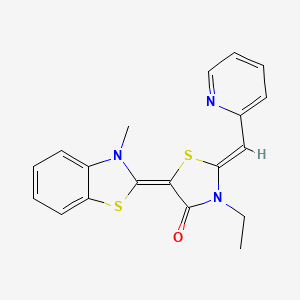
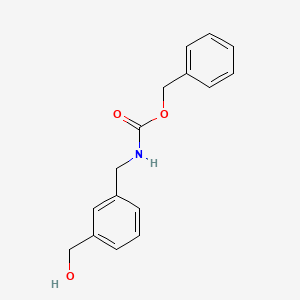
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
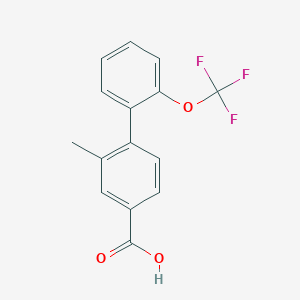
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
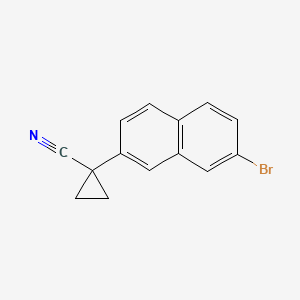
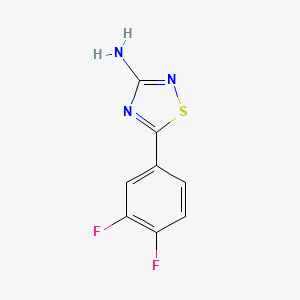
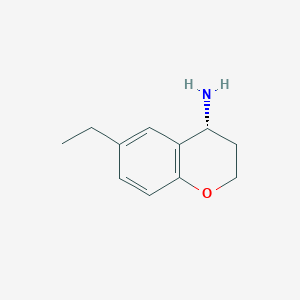
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
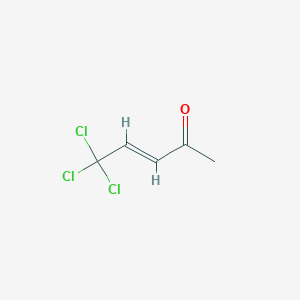

![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)
